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Compound of Interest

Compound Name: N-benzylcyclohexanamine

Cat. No.: B061430

N-Benzylcyclohexanamine: A Comprehensive
Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclohexanamine is a secondary amine that has garnered interest within the
scientific community, primarily due to its structural relationship to psychoactive compounds and
its identified role as a cutting agent in illicit drug preparations. This in-depth technical guide
provides a comprehensive literature review of N-benzylcyclohexanamine, focusing on its
synthesis, chemical properties, and known biological context. This document is intended to
serve as a core resource for researchers, scientists, and drug development professionals,
offering detailed experimental protocols, quantitative data summaries, and visualizations of key
chemical pathways to facilitate further investigation and understanding of this compound.

Chemical and Physical Properties

N-benzylcyclohexanamine, also known as N-cyclohexylbenzenemethanamine, is a chemical
compound with the molecular formula Ci3H19N.[1] It exists as a free base and as a
hydrochloride salt, with distinct physical properties. The hydrochloride salt is a neat solid
soluble in acetonitrile, chloroform, and methanol.[2]
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Property Value Source
IUPAC Name N-benzylcyclohexanamine [3]
Molecular Formula Ci3sH1oN [3]
Molecular Weight 189.30 g/mol [3]
CAS Number 4383-25-9 [3]
Appearance Colorless oil
Melting Point 149 °C
Boiling Point 195 °C (at 90 Torr)
Density 0.97 £ 0.1 g/cm3 (Predicted)
pKa 10.05 + 0.20 (Predicted)
Solubility Ch-loroform (Slightly), Methanol
(Slightly)
Property Value Source
N-
IUPAC Name benzylcyclohexanamine;hydro [2]

chloride

Molecular Formula

Ci3Hi9N « HCI

[2]

Molecular Weight 225.8 g/mol [2]
CAS Number 16350-96-2 [2]
Appearance Neat solid [2]
Solubility Acetonitrile, Chloroform, 2]

Methanol

Synthesis of N-benzylcyclohexanamine
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Several synthetic routes for the preparation of N-benzylcyclohexanamine have been
reported, with the most common methods being traditional alkylation and reductive amination.

Traditional Alkylation

This method involves the nucleophilic substitution reaction between cyclohexylamine and a
benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the acid
byproduct.

Traditional Alkylation Workflow
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Traditional Alkylation Workflow

Experimental Protocol: Traditional Alkylation
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 Dissolve cyclohexylamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.
¢ Add benzyl bromide (3.3 mmol) to the solution.

e Stir the reaction mixture at 70°C for 3-5 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

+ Remove the acetonitrile under reduced pressure.

 Purify the crude product by flash chromatography to yield N-benzylcyclohexanamine.

Reductive Amination

Reductive amination provides an alternative route that avoids the use of benzyl halides. This
two-step, one-pot synthesis involves the condensation of cyclohexylamine with benzaldehyde
to form an imine intermediate, which is then reduced to the secondary amine. This method has
been reported to achieve high yields of up to 95%.
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Reductive Amination Workflow
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Reductive Amination Workflow

Experimental Protocol: Reductive Amination

« In a round-bottom flask, combine cyclohexanone and pentylamine in a 1:1.2 molar ratio in
1,2-dichloroethane (DCE).

e Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the stirred solution.
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e Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4
hours).

e Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

» Separate the organic layer and extract the aqueous layer with diethyl ether.

+ Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product by vacuum distillation to obtain N-benzylcyclohexanamine.[4]

Spectroscopic Data

The structural elucidation of N-benzylcyclohexanamine is accomplished through various
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for N-benzylcyclohexanamine is not readily available in the
literature, data from the closely related chiral tertiary dibenzylamine, (R)-N-benzyl-N-(1-
phenylethyl)cyclohexanamine, provides valuable insights into the expected chemical shifts.[1]

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic
protons of the benzyl group, the methine proton of the cyclohexyl group attached to the
nitrogen, and the methylene protons of the benzyl group. The protons on the cyclohexyl ring
will appear as a complex multiplet in the aliphatic region.

13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl
and cyclohexyl groups. For the related (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the
carbons bonded to the nitrogen atom appear at é (ppm) = 57.38, 57.28 (CH-N), and 50.21
(CH2-N).[1]
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H NMR Chemical Shift (& 13C NMR Chemical Shift (&

Assignment ppm) (Predicted) opm) (Predicted)
Aromatic C-H 7.2-7.4 (m) 127-140

Benzyl CHz ~3.8 (s) ~50

Cyclohexyl CH-N ~2.5(m) ~57

Cyclohexyl CHz 1.0-2.0 (m) 25-35

Note: Predicted values are based on general chemical shift ranges and data from structurally
similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like N-benzylcyclohexanamine is characterized by a
single N-H stretching absorption in the range of 3350-3310 cm~.[5] Other expected peaks
include C-H stretching from the aromatic and aliphatic groups, and C-N stretching vibrations.
For a related compound, C-N stretching vibrations for the alkyl-amine and benzylamine were
observed at 1261 and 1026 cm™1, and 1371 cm™1, respectively.[1]

Vibrational Mode Expected Wavenumber (cm~1)
N-H Stretch (secondary amine) 3350-3310

C-H Stretch (aromatic) 3100-3000

C-H Stretch (aliphatic) 3000-2850

C-N Stretch (aliphatic amine) 1250-1020

N-H Wag 910-665

Mass Spectrometry (MS)

In mass spectrometry, N-benzylcyclohexanamine is expected to undergo fragmentation
patterns typical for secondary amines. Alpha-cleavage is a dominant fragmentation pathway for
aliphatic amines.[6] A common fragmentation for benzyl-containing compounds is the formation
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of the stable tropylium ion (m/z 91).[7] The molecular ion peak for a monoamine will have an
odd m/z value.[6]

Biological Activity and Signaling Pathways

The biological activity of N-benzylcyclohexanamine is not well-characterized in the scientific
literature. Its primary documented role is as a cutting agent in illicit samples of 3,4-
methylenedioxymethamphetamine (MDMA).[2] This suggests it may possess some
psychoactive properties or physical characteristics that mimic those of MDMA.

Due to its structural similarity to other psychoactive amines, it is hypothesized that N-
benzylcyclohexanamine may interact with neurotransmitter systems in the central nervous
system.[8] However, specific studies on its binding affinity for neurotransmitter receptors or its
effects on signaling pathways are currently lacking. Molecular docking simulations of related
cyclohexylamine derivatives have suggested potential interactions with enzymes like
butyrylcholinesterase.[8]

The metabolism of N-benzyl-tert-butylamine, a structurally related compound, has been studied
in vitro, with metabolites including the corresponding nitrone and benzaldehyde.[9] It is
plausible that N-benzylcyclohexanamine undergoes similar metabolic transformations.

Given the limited direct data, the following diagram represents a hypothetical interaction with a
generic G-protein coupled receptor (GPCR), a common target for many psychoactive amines.
This is a speculative pathway based on the compound's structure and its presence in illicit
substances known to target such receptors.
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Conclusion

Hypothetical Signaling Pathway Interaction
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Hypothetical GPCR Interaction
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N-benzylcyclohexanamine is a readily synthesizable secondary amine with well-defined
chemical and physical properties. While its primary documented role is as an adulterant in illicit
drugs, its structural features suggest potential for biological activity. This technical guide has
summarized the current knowledge on its synthesis and characterization, providing detailed
protocols and data to aid future research. The significant gap in the understanding of its
pharmacology, toxicology, and specific interactions with biological signaling pathways highlights
a clear need for further investigation. The information and methodologies presented herein
provide a solid foundation for researchers to explore the potential applications and biological
effects of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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